molecular formula C20H16F4N4O2 B8538990 4-[3-[3-(trifluoromethyl)-4-cyanophenyl]-2-oxo-tetrahydro-pyrimidin-1(2H)-yl]-N-methyl-2-fluorobenzamide

4-[3-[3-(trifluoromethyl)-4-cyanophenyl]-2-oxo-tetrahydro-pyrimidin-1(2H)-yl]-N-methyl-2-fluorobenzamide

Cat. No. B8538990
M. Wt: 420.4 g/mol
InChI Key: YQWQQDAOQIWZOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-[3-(trifluoromethyl)-4-cyanophenyl]-2-oxo-tetrahydro-pyrimidin-1(2H)-yl]-N-methyl-2-fluorobenzamide is a useful research compound. Its molecular formula is C20H16F4N4O2 and its molecular weight is 420.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[3-[3-(trifluoromethyl)-4-cyanophenyl]-2-oxo-tetrahydro-pyrimidin-1(2H)-yl]-N-methyl-2-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[3-[3-(trifluoromethyl)-4-cyanophenyl]-2-oxo-tetrahydro-pyrimidin-1(2H)-yl]-N-methyl-2-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-[3-[3-(trifluoromethyl)-4-cyanophenyl]-2-oxo-tetrahydro-pyrimidin-1(2H)-yl]-N-methyl-2-fluorobenzamide

Molecular Formula

C20H16F4N4O2

Molecular Weight

420.4 g/mol

IUPAC Name

4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-2-oxo-1,3-diazinan-1-yl]-2-fluoro-N-methylbenzamide

InChI

InChI=1S/C20H16F4N4O2/c1-26-18(29)15-6-5-14(10-17(15)21)28-8-2-7-27(19(28)30)13-4-3-12(11-25)16(9-13)20(22,23)24/h3-6,9-10H,2,7-8H2,1H3,(H,26,29)

InChI Key

YQWQQDAOQIWZOV-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)N2CCCN(C2=O)C3=CC(=C(C=C3)C#N)C(F)(F)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

K2CO3 (109 mg, 0.79 mmol) and 1,3-dibromopropane (32 mkl, 0.32 mmol) were added to a solution of 4-[4-cyano-3-(trifluoromethyl)-phenylcarbamoylamino]-N-methyl-2-fluorobenzamide (100 mg, 0.26 mmol) 2 in DMF (2 ml). Mixture was stirred at 90° C. In 18 h another portion of K2CO3 (109 mg) and 1,3-dibromopropane (32 mkl) were added and stirring was continued at the same temperature. Addition was repeated by 2 more times. After the reaction was completed the mixture was evaporated in vacuo, the residue was dissolved in chloroform, washed with water, dried over Na2SO4, the solvent was evaporated. The product was isolated by colomn chromatography on SiO2 (eluent—AcOEt). LCMS (M+H)+ 421. 1H NMR (DMSO-d6, 400 MHz): 8.17 (br. m, 1H), 8.13 (d, J=8.4 Hz, 1H), 8.07 (d, J=2.0 Hz, 1H), 7.83 (dd, J1=8.4 Hz, J2=2.0 Hz, 1H), 7.62 (t, J=8.4 Hz, 1H), 7.38 (dd, J1=12.4 Hz, J2=2.0 Hz, 1H), 7.29 (dd, J1=8.4 Hz, J2=2.0 Hz, 1H), 3.90 (t, J=5.8 Hz, 2H), 3.81 (t, J=5.8 Hz, 2H), 2.77 (d, J=4.8 Hz, 3H), 2.21 (m, 2H).
Name
Quantity
109 mg
Type
reactant
Reaction Step One
Quantity
0.32 mmol
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
109 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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